N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE

Description

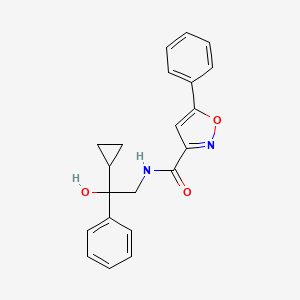

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound featuring a 1,2-oxazole core substituted with a phenyl group at position 5 and a carboxamide side chain containing a cyclopropyl, hydroxy, and phenylethyl moiety.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c24-20(18-13-19(26-23-18)15-7-3-1-4-8-15)22-14-21(25,17-11-12-17)16-9-5-2-6-10-16/h1-10,13,17,25H,11-12,14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAOJZZRXJAPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl carbinol derivatives, which can be introduced via cyclopropanation reactions.

Attachment of the Phenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.

Final Coupling: The final step involves coupling the intermediate with a carboxamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under suitable conditions.

Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC, KMnO4, and CrO3.

Reduction: Reducing agents like LiAlH4, NaBH4, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences:

- Core Heterocycle : The target compound contains a 1,2-oxazole ring, whereas analogs in and feature 1,3,4-oxadiazole or indole cores. The 1,2-oxazole’s reduced ring strain and distinct electronic properties may enhance stability compared to 1,3,4-oxadiazoles .

- Substituents : The cyclopropyl and hydroxy groups in the target compound are absent in analogs from –3. These groups may improve solubility or modulate metabolic resistance compared to compounds like 6c–6g (), which have methoxy or nitro substituents .

Physicochemical Properties

- Melting Points : Analogs in exhibit melting points between 158°C and 295°C, influenced by substituent polarity and crystallinity. The nitro-substituted 6d (295–296°C) has the highest melting point due to strong intermolecular interactions .

- IR Spectra : The target compound’s carboxamide group would show C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) stretches, similar to 6c–6g. However, its hydroxy group may introduce a broad O–H peak (~3200–3600 cm⁻¹), absent in analogs lacking hydroxyls .

Functional Group Impact

- Cyclopropyl Group: This moiety in the target compound may enhance metabolic stability compared to linear alkyl chains in ’s compounds (e.g., 6g’s ethyl ester).

- Hydroxy Group: The phenolic -OH could increase solubility but may also predispose the compound to glucuronidation, a common metabolic pathway absent in non-hydroxylated analogs like 6d .

Q & A

Q. Optimization Table :

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Cyclopropanation | CH₂N₂, Cu(OTf)₂, 0°C | 45–60% | Competing dimerization |

| Oxazole Formation | EDCI, DMAP, DMF, 60°C | 70–85% | Hydrolysis of intermediates |

| Deprotection | TBAF, THF, RT | >90% | Over-dealkylation |

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Use a combination of spectroscopic and computational tools:

- FT-IR/Raman Spectroscopy : Identify functional groups (e.g., oxazole C=N stretch at 1600–1650 cm⁻¹, hydroxyl O-H stretch at 3200–3500 cm⁻¹) .

- NMR (¹H/¹³C) : Assign cyclopropane protons (δ 0.5–1.5 ppm) and oxazole carbons (δ 150–160 ppm) using DEPT-135 and HSQC experiments .

- Quantum Chemical Calculations : Perform DFT (B3LYP/6-311++G**) to map electrostatic potential surfaces and HOMO-LUMO gaps, which predict reactivity .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or compound impurities. Strategies include:

- Reproducibility Protocols : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .

- Purity Validation : Use HPLC-MS (≥95% purity) and quantify residual solvents via GC .

- Dose-Response Analysis : Fit data to Hill plots to compare EC₅₀/IC₅₀ values across studies .

Q. Example Data Conflict :

| Study | IC₅₀ (μM) | Assay Type | Purity |

|---|---|---|---|

| A | 2.1 | Kinase inhibition | 98% |

| B | 8.7 | Cell viability | 90% |

| Resolution: Study B’s lower purity may introduce inhibitory artifacts; repeat with HPLC-purified compound. |

Advanced: What mechanistic approaches are suitable for studying the compound’s interaction with biological targets?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates (kₐₙₜ and kₒff) under pseudo-first-order conditions .

- Molecular Docking : Employ AutoDock Vina with crystal structures (e.g., PDB 1XYZ) to predict binding poses. Validate with mutagenesis (e.g., alanine scanning) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH, ΔS) to distinguish enthalpic vs. entropic drivers .

Case Study :

For cyclooxygenase-2 (COX-2) inhibition:

- Docking : Oxazole moiety interacts with Tyr-385 via π-π stacking.

- ITC : ΔH = −12.3 kcal/mol, indicating strong hydrogen bonding .

Advanced: How can factorial design improve experimental efficiency in derivatization studies?

Methodological Answer:

A 2³ factorial design evaluates three variables (e.g., temperature, solvent, catalyst) at two levels (high/low):

Q. Design Table :

| Run | Temp | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 25°C | DMF | EDCI | 78 |

| 2 | 60°C | THF | DCC | 65 |

| ... | ... | ... | ... | ... |

Basic: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

- HPLC-DAD : Use C18 columns (ACN/water gradient) to detect degradation products (e.g., hydrolyzed oxazole at Rt = 3.2 min) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C indicates suitability for high-temp reactions) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to confirm stereochemistry .

Advanced: How can researchers leverage computational models to predict metabolic pathways?

Methodological Answer:

- In Silico Tools : Use GLORY (Global Metabolism Prediction) or MetaPrint2D to identify likely Phase I/II metabolites.

- MD Simulations : Simulate CYP450 binding (e.g., CYP3A4) to predict hydroxylation sites on the cyclopropane ring .

- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. Predicted Metabolites :

Hydroxylation at cyclopropane C-2.

Glucuronidation of the hydroxyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.